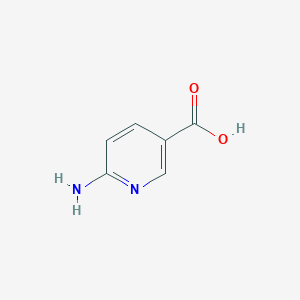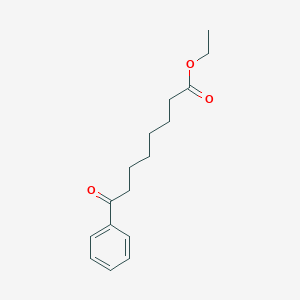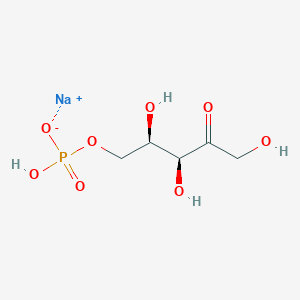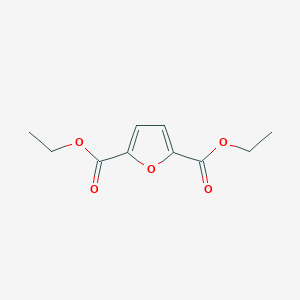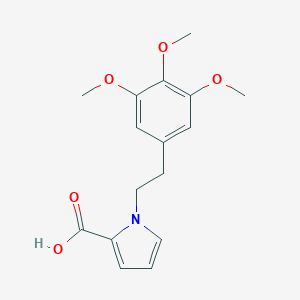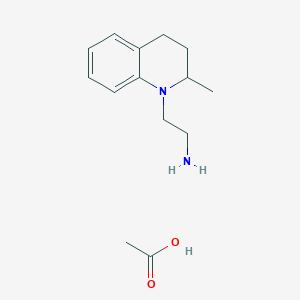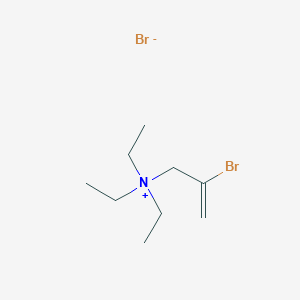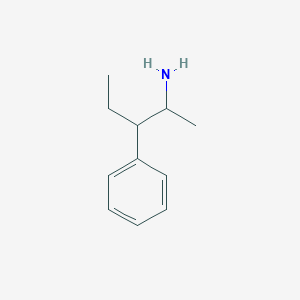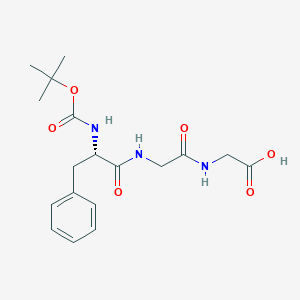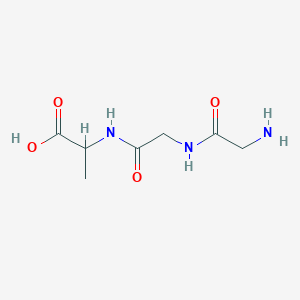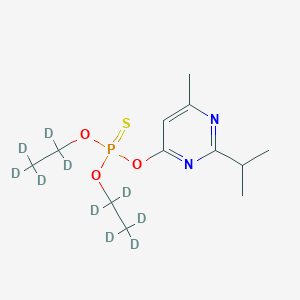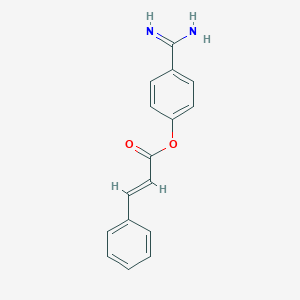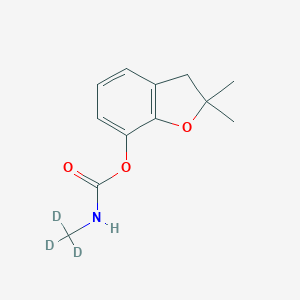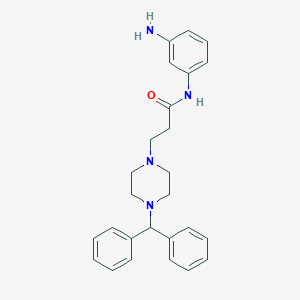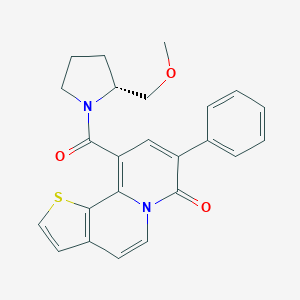
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine, also known as MQPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. MQPA is a potent inhibitor of serine proteases, which are enzymes that play critical roles in a variety of physiological processes, including blood coagulation, inflammation, and apoptosis.
Mécanisme D'action
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine works by irreversibly inhibiting serine proteases, which are enzymes that play critical roles in a variety of physiological processes, including blood coagulation, inflammation, and apoptosis. 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine binds covalently to the active site of the enzyme, thereby preventing its activity.
Effets Biochimiques Et Physiologiques
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects, including inhibition of blood coagulation, inflammation, and apoptosis. Additionally, 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine has been shown to have anti-tumor activity, which may be due to its ability to inhibit the activity of serine proteases that are involved in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine in lab experiments is its high potency and specificity for serine proteases. This makes it an ideal tool for studying the function of these enzymes in various biological systems. Additionally, 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine is relatively easy to synthesize and purify, which makes it readily available for use in research. However, one of the limitations of using 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine is its irreversible inhibition of serine proteases, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine. One area of interest is its potential use as a therapeutic agent for the treatment of diseases that are associated with dysregulated serine protease activity, such as cancer, Alzheimer's disease, and inflammatory disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine, as well as its potential limitations and drawbacks as a research tool. Finally, there is a need for the development of new and improved inhibitors of serine proteases that can overcome the limitations of 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine and provide new insights into the function of these enzymes in various biological systems.
Méthodes De Synthèse
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine can be synthesized through a multi-step process that involves the reaction of several starting materials, including 2-methoxymethylpyrrolidine, 7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizine-10-carboxylic acid, and thionyl chloride. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine.
Applications De Recherche Scientifique
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is its use as a tool for studying the function of serine proteases in various biological systems. Serine proteases are involved in a variety of physiological processes, including blood coagulation, inflammation, and apoptosis, and their dysregulation has been implicated in several diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
Propriétés
Numéro CAS |
104604-60-6 |
|---|---|
Nom du produit |
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine |
Formule moléculaire |
C24H22N2O3S |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
10-[(2R)-2-(methoxymethyl)pyrrolidine-1-carbonyl]-8-phenylthieno[2,3-a]quinolizin-7-one |
InChI |
InChI=1S/C24H22N2O3S/c1-29-15-18-8-5-11-25(18)24(28)20-14-19(16-6-3-2-4-7-16)23(27)26-12-9-17-10-13-30-22(17)21(20)26/h2-4,6-7,9-10,12-14,18H,5,8,11,15H2,1H3/t18-/m1/s1 |
Clé InChI |
FPZGMBQNUCUBND-GOSISDBHSA-N |
SMILES isomérique |
COC[C@H]1CCCN1C(=O)C2=C3C4=C(C=CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4 |
SMILES |
COCC1CCCN1C(=O)C2=C3C4=C(C=CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4 |
SMILES canonique |
COCC1CCCN1C(=O)C2=C3C4=C(C=CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4 |
Autres numéros CAS |
104604-60-6 |
Synonymes |
2-(methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine MOTQP Ro 195686 Ro-195686 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



